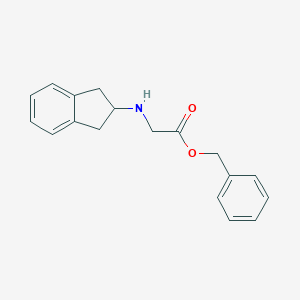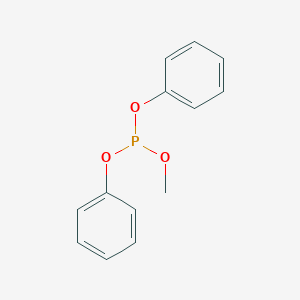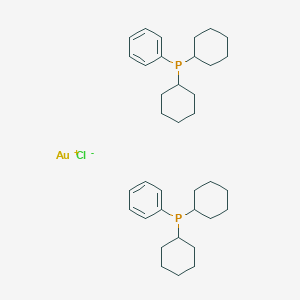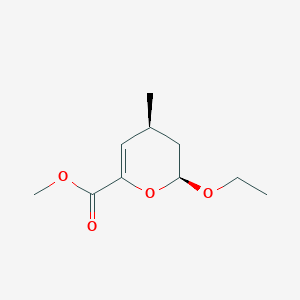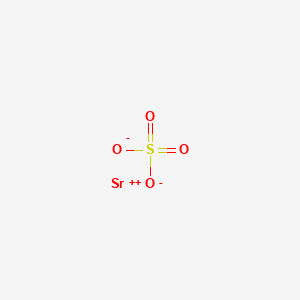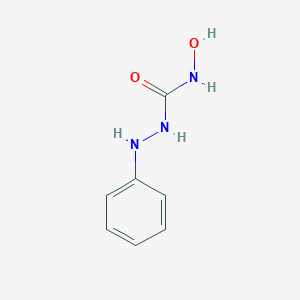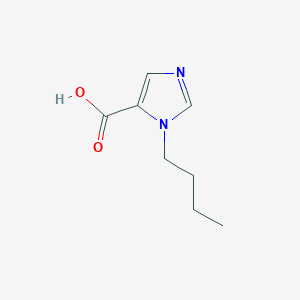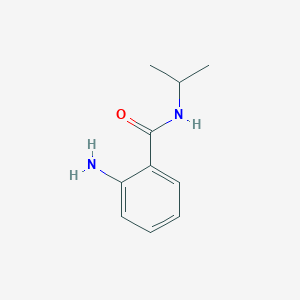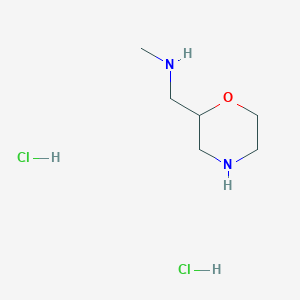
Methyl-morpholin-2-ylmethyl-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to Methyl-morpholin-2-ylmethyl-amine dihydrochloride involves multiple steps, including bromination, dehydration, and cyclization. One method reported the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, demonstrating a nine-step process with an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007). Another method established the synthesis of (±)-2-[(inden-7-yloxy) methyl] morpholine hydrochloride, showcasing its antidepressive and cerebral-activating properties (Kojima et al., 1985).
Molecular Structure Analysis
Research on the molecular structure of related compounds reveals detailed conformational and hydrogen bonding interactions. For instance, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione illustrates a Mannich base with significant hydrogen bonding and π-π interactions (Franklin et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds highlight their potential in various applications. For example, a study on the synthesis of 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride reveals its potent antidepressant activities, suggesting the compound's pharmacological significance (Guo Ya-nan, 2010).
Physical Properties Analysis
While specific studies directly detailing the physical properties of Methyl-morpholin-2-ylmethyl-amine dihydrochloride were not identified, related research on compounds provides insight into methodologies for analyzing physical properties, including chromatographic techniques for determining morpholine and its breakdown products in various samples (Lamarre, Gilbert, & Gendron, 1989).
Chemical Properties Analysis
The chemical properties of Methyl-morpholin-2-ylmethyl-amine dihydrochloride derivatives have been explored through various synthetic methods and reactivity studies. A notable approach includes the multicomponent synthesis of 2,2,6-trisubstituted morpholine derivatives, offering a pathway for further modification and application in chemical research (Zhou, Zhou, & Yeung, 2012).
Aplicaciones Científicas De Investigación
Carbon Dioxide Capture
Methyl-morpholin-2-ylmethyl-amine dihydrochloride, a derivative of Morpholine, has been studied for its potential in carbon dioxide capture. Morpholine demonstrates good characteristics for CO2 absorption, including rate and solubility. Its thermal stability up to 150°C and the degradation kinetics in relation to temperature and CO2 loading have been a focus of research. Morpholine has been found to be more thermally stable compared to other amines like monoethanolamine and diethanolamine, which is crucial for its application in carbon dioxide capture technologies (Mazari et al., 2020).
Analysis in Nuclear Power Plants
Another application of Morpholine and its derivatives is in the monitoring and analysis of thermal breakdown products in steam-water cycles at nuclear power plants. Techniques involving high-performance liquid chromatography have been developed to determine the concentration of Morpholine and its breakdown products in water, which is essential for ensuring the safety and efficiency of nuclear power plant operations (Lamarre, Gilbert, & Gendron, 1989).
Antimicrobial and Antidepressant Research
Morpholine derivatives have also been synthesized and studied for their antimicrobial and antidepressant activities. Compounds like 3-methyl-2-(3-chlorophenyl) Morpholine Hydrochloride and 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride have shown potential antidepressant activities in preclinical models. These findings open up avenues for the development of new therapeutic agents for treating depression and other mental health disorders (Guo Ya-nan, 2010); (Tao Yuan, 2012).
Pharmaceutical Importance
Morpholine is recognized for its significant role in the field of medicinal chemistry due to its advantageous properties and wide range of biological activities. Its presence in numerous approved and experimental drugs highlights its importance in drug design and development, particularly in enhancing drug-like properties and improving pharmacokinetics (Kourounakis, Xanthopoulos, & Tzara, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-1-morpholin-2-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-7-4-6-5-8-2-3-9-6;;/h6-8H,2-5H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEBTGOLTJSHDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CNCCO1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-morpholin-2-ylmethyl-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

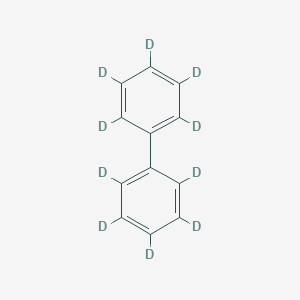
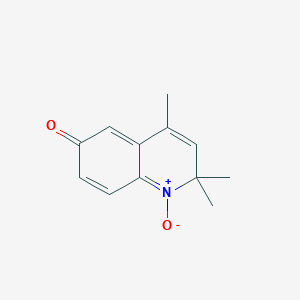
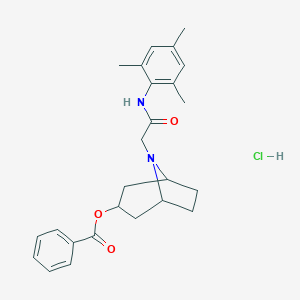
![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)
